molecular formula C13H14N2 B2944885 2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile CAS No. 463961-54-8

2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile

Cat. No.: B2944885
CAS No.: 463961-54-8
M. Wt: 198.269
InChI Key: LDINPNZAWOGIII-UHFFFAOYSA-N
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Description

2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile ( 463961-54-8) is a specialized organic compound with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol . This compound features a unique and rigid [2.1.1] azabicyclic scaffold, making it a valuable building block in medicinal chemistry and pharmaceutical research for exploring three-dimensional chemical space. The presence of both a benzyl group and a nitrile functionality offers versatile synthetic handles for further derivatization, allowing researchers to develop novel molecular entities. This product is provided with a purity of 95.0% . Please note that this chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; refer to the Safety Data Sheet (SDS) for detailed hazard information, which includes warnings that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . For safe storage, it is recommended to keep the product in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

2-benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-10-13-6-12(7-13)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDINPNZAWOGIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(N(C2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a suitable precursor containing a benzyl group and an azabicyclo moiety. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example:

  • Hydrochloric Acid-Mediated Hydrolysis :
    Treatment with HCl converts the nitrile group into a carboxylic acid, yielding 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride . This reaction is critical for generating bioactive analogs, such as methanoprolines .

Reaction ConditionsProductYieldReference
HCl, H₂O, refluxCarboxylic acid hydrochlorideN/A

Nucleophilic Displacements

The bicyclic framework enables nucleophilic substitutions at bridgehead positions, particularly with brominated precursors. While direct data on the nitrile derivative is limited, analogous reactions in 2-azabicyclo[2.1.1]hexanes provide insights:

  • Anti-Bromo Substitutions :
    Anti-bromo substituents on the bicyclohexane ring undergo displacement with nucleophiles (e.g., acetate, azide, thiophenol) in polar aprotic solvents like DMSO. Reaction rates depend on the counterion (Cs⁺ > Na⁺) and solvent .

SubstrateNucleophileConditionsProductYieldReference
5-anti-Bromo derivativeCsOAcDMSO, 80°C, 24h5-anti-Acetoxy derivative85%
5-anti-Bromo derivativeNaN₃DMF, 25°C, 48h5-anti-Azido derivative72%

Hydrogenolysis of the Benzyl Group

The N-benzyl group can be removed via hydrogenation to generate secondary amines, a key step in synthesizing unprotected bicyclic amines for further functionalization .

  • Catalytic Hydrogenation :
    Using H₂ and Pd/C in ethanol cleaves the benzyl group, yielding 2-azabicyclo[2.1.1]hexane-1-carbonitrile .

Reaction ConditionsProductYieldReference
H₂ (1 atm), 10% Pd/C, EtOH, 25°CSecondary amine90%

Photochemical Functionalization

The strained bicyclo[2.1.1]hexane core participates in photochemical [2+2] cycloadditions to generate sp³-rich derivatives, though direct examples for this specific compound are unreported .

Stability and Rearrangement

Under harsh conditions (e.g., high-temperature solvolysis), the bicyclo[2.1.1]hexane scaffold may undergo ring-opening or rearrangement. For example, acetolysis of related tosylates produces cyclohexenyl derivatives .

Stereochemical Considerations

The stereochemistry of substituents significantly impacts reactivity. Anti-periplanar geometry in brominated derivatives facilitates SN2-type displacements, while electron-withdrawing groups (e.g., F, OAc) slow reaction rates .

Scientific Research Applications

2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Variations and Ring Systems

The compound’s bicyclo[2.1.1]hexane core distinguishes it from larger bicyclic systems (Table 1):

Compound Name Bicyclo System Key Substituents Molecular Formula Molecular Weight
2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile [2.1.1] Benzyl, nitrile Likely C₁₃H₁₄N₂ ~198.27*
2-Benzyl-2-azabicyclo[2.2.1]heptane (20) [2.2.1] Benzyl C₁₃H₁₇N 187.28
2-Benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile [2.2.2] Benzyl, nitrile C₁₄H₁₆N₂ 212.29
2-Azabicyclo[4.2.0]octane-1-carbonitrile (8b) [4.2.0] Benzyl, nitrile C₁₄H₁₆N₂ 212.29

*Note: Molecular weight calculated based on analogous structures; exact data for the target compound is unavailable in the evidence.

  • Conformational Flexibility : Larger systems (e.g., [4.2.0]) allow greater flexibility, influencing binding affinities in pharmacological contexts .

Functional Group and Reactivity

  • Nitrile Group : Common to all carbonitrile derivatives, this group enables nucleophilic additions or reductions. Reactivity differences arise from ring strain; for example, the [2.1.1] system may undergo faster hydrolysis than larger analogs .
  • Benzyl Substituent : Compared to tert-butyl (e.g., 2-(tert-butyl)-2-azabicyclo[2.1.1]hexane-1-carbonitrile in ), the benzyl group introduces aromatic π-interactions but increases steric hindrance .

Key Research Findings

Ring Size vs. Reactivity : Smaller bicyclo systems ([2.1.1]) favor kinetic reactivity but may require specialized stabilization techniques compared to larger analogs .

Substituent Effects : Benzyl groups enhance steric bulk but reduce solubility compared to alkyl substituents like tert-butyl .

Synthetic Yields : Larger systems (e.g., [4.2.0]) achieve moderate yields (64%), while strained systems may require optimized catalytic conditions .

Biological Activity

2-Benzyl-2-azabicyclo[2.1.1]hexane-1-carbonitrile is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

The synthesis of this compound typically involves the cyclization of precursors containing a benzyl group and an azabicyclo moiety. Common methods include strong acid or base-mediated reactions, often utilizing palladium-catalyzed processes for high yields and purity .

Table 1: Synthesis Overview

MethodKey ReagentsYield (%)Reference
Cyclization of benzylamine with cyclobutene derivativesSodium hydride95%
Palladium-catalyzed cyclizationBenzylamine, cyclopentenesVaries
Reductive aminationBenzylamine, carbonitrile derivativesHigh

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of antimalarial properties.

Antimalarial Activity

A study evaluated the antimalarial activity of derivatives of 2-benzyl-2-azabicyclo[2.1.1]hexane, revealing IC50 values ranging from 1 to 25 μM across a library of compounds tested in vitro. Notably, certain derivatives demonstrated promising activity with IC50 values below 2 μM, indicating significant potential for further development .

While the exact mechanism remains unclear, it is hypothesized that azabicyclic compounds like this one act as versatile electrophiles, engaging in nucleophilic reactions that may disrupt biological pathways in target organisms. Their structure allows for interactions with various biomolecules, potentially leading to therapeutic effects .

Case Study 1: Antimalarial Screening

In a comprehensive screening of azabicyclic compounds, 2-benzyl-2-azabicyclo[2.1.1]hexane derivatives were tested against Plasmodium falciparum strains. The study highlighted that modifications on the benzyl moiety significantly influenced biological activity, with specific substitutions enhancing potency .

Case Study 2: Insecticidal Properties

Another investigation into the compound's properties revealed its potential as an anti-feedant agent against certain insect species. The unique bicyclic structure appears to interfere with feeding behavior, making it a candidate for agricultural applications .

Q & A

Q. What in silico tools are recommended for predicting metabolic pathways?

  • Methodological Answer : Use software like MetaSite or GLORYx to simulate Phase I/II metabolism. Focus on cytochrome P450 interactions and potential nitrile-to-amide conversions. Validate predictions with in vitro microsomal assays .

Handling Contradictory Findings

Q. How should conflicting results in synthetic yield (e.g., 9% vs. 93% in similar reactions) be investigated?

  • Methodological Answer : Replicate reactions with controlled variables (e.g., reagent purity, stirring rate). Use design of experiments (DoE) to identify critical factors (e.g., oxygen/moisture sensitivity). Compare with literature protocols for azabicyclo oxidations, noting catalyst loading and workup differences .

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